molecular formula C8H9BF3NO2 B14083036 (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14083036
M. Wt: 218.97 g/mol
InChI Key: QYNXBZCKTBGVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-ethyl-6-(trifluoromethyl)pyridine with a halogenating agent to introduce a halogen atom at the 4-position. This intermediate is then subjected to a halogen-metal exchange reaction using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Bases: Potassium carbonate, sodium hydroxide for coupling reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it highly reactive and suitable for a wide range of chemical transformations. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar boronic acids .

Properties

Molecular Formula

C8H9BF3NO2

Molecular Weight

218.97 g/mol

IUPAC Name

[2-ethyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H9BF3NO2/c1-2-6-3-5(9(14)15)4-7(13-6)8(10,11)12/h3-4,14-15H,2H2,1H3

InChI Key

QYNXBZCKTBGVAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(F)(F)F)CC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.